molecular formula C22H22N2O4S B2356170 1-cyclopropyl-6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034428-70-9

1-cyclopropyl-6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2356170
CAS No.: 2034428-70-9
M. Wt: 410.49
InChI Key: PCFFNXHKUNREPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-cyclopropyl-6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one represents a novel class of pyridinone derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies regarding this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation, cyclization, and functional group modifications. The process often begins with the preparation of the naphthalenesulfonamide precursor, followed by the introduction of the cyclopropyl and pyridinone moieties through various coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyridinone derivatives. While specific data on the compound is limited, related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have shown minimum inhibitory concentrations (MICs) in the range of 20–70 µM against strains such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

The antiproliferative effects of pyridinone derivatives are often evaluated using cancer cell lines. For example, a related study demonstrated that modifications in the arylsulfonamide moiety could lead to enhanced potency against various cancer cell lines, with some analogs achieving IC50 values in the low nanomolar range (e.g., 9.1 nM) . This suggests that structural variations can significantly influence biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substitution Patterns : Electron-withdrawing groups on the aromatic ring generally enhance activity, while larger substituents tend to reduce potency due to steric hindrance.
  • Aryl Sulfonamide Variants : The nature of the aryl group attached to the sulfonamide significantly impacts both solubility and bioactivity .
Substituent Effect on Activity
Electron-withdrawingIncreases potency
Larger alkyl groupsDecreases potency due to steric hindrance
Halogen substitutionsCan improve potency by enhancing hydrophobic interactions

Case Study 1: Antibacterial Activity

In a comparative study, pyridinone derivatives were tested against multi-drug resistant strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains, suggesting potential for therapeutic applications in antibiotic resistance scenarios .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on evaluating the antiproliferative effects of various pyridinone analogs on human cancer cell lines. The study reported that specific modifications led to enhanced cytotoxicity, with some compounds demonstrating selective toxicity towards cancer cells over normal cells .

Properties

IUPAC Name

1-cyclopropyl-6-methyl-4-(1-naphthalen-1-ylsulfonylazetidin-3-yl)oxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-11-18(12-22(25)24(15)17-9-10-17)28-19-13-23(14-19)29(26,27)21-8-4-6-16-5-2-3-7-20(16)21/h2-8,11-12,17,19H,9-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFFNXHKUNREPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.